molecular formula C6H14ClN B13249998 2-Isopropylcyclopropanamine hydrochloride CAS No. 89583-98-2

2-Isopropylcyclopropanamine hydrochloride

Cat. No.: B13249998
CAS No.: 89583-98-2
M. Wt: 135.63 g/mol
InChI Key: IXCRIUWWSSQOBU-UHFFFAOYSA-N
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Description

2-Isopropylcyclopropanamine hydrochloride is an organic compound with the molecular formula C6H13N·HCl It is a cyclopropane derivative with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylcyclopropanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of isopropylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce various amines or hydrocarbons.

Scientific Research Applications

2-Isopropylcyclopropanamine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropylcyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isopropylamine: A simpler amine with similar reactivity but lacking the cyclopropane ring.

    Cyclopropanamine: A compound with a cyclopropane ring but without the isopropyl group.

    2-Isopropylcyclopropanamine: The free base form of the hydrochloride salt.

Uniqueness

2-Isopropylcyclopropanamine hydrochloride is unique due to the presence of both the isopropyl group and the cyclopropane ring, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

89583-98-2

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

2-propan-2-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-4(2)5-3-6(5)7;/h4-6H,3,7H2,1-2H3;1H

InChI Key

IXCRIUWWSSQOBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC1N.Cl

Origin of Product

United States

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